Defined Molecular Weight and PEG12 Chain Length: A 35% Increase Over PEG8 for Enhanced Solubility
Hydroxy-PEG12-t-butyl ester possesses a molecular weight of 674.8 g/mol, which is precisely 176.2 g/mol (or 35.3%) heavier than its closest shorter analog, Hydroxy-PEG8-t-butyl ester (498.6 g/mol) . This increase corresponds to an additional four ethylene glycol units (12 vs. 8), extending the spacer length. The resulting increase in hydrophilicity and chain flexibility is critical for optimizing the distance between conjugated moieties, a key factor in PROTAC ternary complex formation and minimizing steric interference in ADC payload release .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 674.8 |
| Comparator Or Baseline | Hydroxy-PEG8-t-butyl ester: 498.6 |
| Quantified Difference | 176.2 g/mol (35.3% increase) |
| Conditions | Calculated from molecular formula; Target: C31H62O15; Comparator: C23H46O11 |
Why This Matters
This specific molecular weight defines the physical spacer length and hydrophilicity, directly influencing conjugate solubility and the spatial distance required for optimal biological activity.
